molecular formula C9H18BrN B13606702 1-(5-Bromopentyl)pyrrolidine

1-(5-Bromopentyl)pyrrolidine

Cat. No.: B13606702
M. Wt: 220.15 g/mol
InChI Key: XAORFEFAURSZJN-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)pyrrolidine is an organic compound with the molecular formula C9H18BrN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,5-dibromopentane under basic conditions. The reaction typically proceeds as follows:

    Reactants: Pyrrolidine and 1,5-dibromopentane

    Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopentyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pentylpyrrolidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Products include azido-pentylpyrrolidine, thiol-pentylpyrrolidine, and alkoxy-pentylpyrrolidine.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: The major product is pentylpyrrolidine.

Scientific Research Applications

1-(5-Bromopentyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Organic Synthesis: The compound is used in the preparation of various heterocyclic compounds and as a reagent in organic transformations.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities.

Comparison with Similar Compounds

    1-(5-Chloropentyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Iodopentyl)pyrrolidine: Contains an iodine atom, leading to different reactivity and applications.

    1-(5-Fluoropentyl)pyrrolidine: Fluorine substitution affects the compound’s electronic properties and biological activity.

Uniqueness: 1-(5-Bromopentyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Biological Activity

1-(5-Bromopentyl)pyrrolidine is a compound of growing interest in pharmaceutical and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring substituted with a 5-bromopentyl group. The synthesis typically involves the reaction of pyrrolidine with 1,5-dibromopentane under controlled conditions, often utilizing solvents such as DMF (dimethylformamide) and microwave-assisted techniques to enhance yield and purity .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a modulator of different biological systems.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains . The bromine substitution in this compound may enhance its interaction with microbial membranes, potentially increasing its antimicrobial efficacy.

Cholinergic Modulation

Another significant area of study is the compound's role as a cholinergic modulator. Pyrrolidine derivatives have been found to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission. Studies utilizing patch-clamp techniques have demonstrated that certain pyrrolidine derivatives can either activate or inhibit nAChRs, suggesting therapeutic potential in treating neurological disorders .

Case Studies

  • In Vitro Studies on Antimicrobial Activity : A study assessed the antimicrobial effects of various pyrrolidine derivatives, including this compound. The results indicated a notable reduction in microbial growth at specific concentrations, highlighting the compound's potential as an antimicrobial agent.
  • Nicotinic Receptor Interaction : A detailed electrophysiological study evaluated how this compound affects nAChRs in neuronal cells. The findings showed that the compound could modulate receptor activity, influencing calcium ion influx and neuronal excitability, which could be beneficial for neuropharmacological applications .

Data Tables

Property Value
Molecular FormulaC₈H₁₄BrN
Molecular Weight202.11 g/mol
Melting PointNot available
SolubilitySoluble in DMF
Biological ActivityAntimicrobial, Cholinergic

Properties

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

1-(5-bromopentyl)pyrrolidine

InChI

InChI=1S/C9H18BrN/c10-6-2-1-3-7-11-8-4-5-9-11/h1-9H2

InChI Key

XAORFEFAURSZJN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCCBr

Origin of Product

United States

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